molecular formula C7H9NO2 B2680279 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde CAS No. 1539696-86-0

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

Cat. No. B2680279
CAS RN: 1539696-86-0
M. Wt: 139.154
InChI Key: RNEBSLLYDHKUOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves outlining the steps and conditions necessary to synthesize the compound from readily available starting materials. This often involves retrosynthetic analysis, a technique where the target molecule is deconstructed into simpler precursor molecules .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformation. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst. The mechanisms of these reactions would also be studied .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, could also be analyzed .

Scientific Research Applications

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or investigations into the compound’s properties or reactivity .

properties

IUPAC Name

3-propan-2-yl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)7-6(3-9)4-10-8-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBSLLYDHKUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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